(3-Carboxypropyl)trimethylammonium chloride
Overview
Description
Mechanism of Action
Target of Action
The primary target of (3-Carboxypropyl)trimethylammonium chloride, also known as 3-Carboxy-N,N,N-trimethylpropan-1-aminium chloride, is the human carnitine transporter 2 (CT2) . This compound is used as a transporter substrate in the cloning and sequencing of CT2 .
Mode of Action
This compound is a synthetic carnitine related compound . It interacts with its target, CT2, by serving as a substrate for the transporter
Biochemical Pathways
This compound is produced as an intermediary metabolite by gut microbes of L-Carnitine to Trimethylamine N-oxide (TMAO) . This suggests that it plays a role in the metabolic pathway involving the breakdown of L-carnitine by gut microbes .
Result of Action
It is implicated in arteriosclerosis and long-term cardiovascular death . This suggests that its action may have significant effects on cardiovascular health.
Action Environment
The action of this compound is influenced by the presence of gut microbes, which produce this compound as a metabolite during the breakdown of L-carnitine Therefore, factors that influence the composition of the gut microbiota, such as diet and antibiotic use, could potentially influence the action, efficacy, and stability of this compound
Biochemical Analysis
Biochemical Properties
(3-Carboxypropyl)trimethylammonium chloride plays a significant role in biochemical reactions. It is used as a transporter substrate in the cloning and sequencing of human carnitine transporter 2 (CT2)
Cellular Effects
It is known to be implicated in arteriosclerosis and long-term cardiovascular death .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the metabolic pathway of L-Carnitine
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-Carboxypropyl)trimethylammonium chloride can be synthesized through the reaction of trimethylamine with gamma-butyrolactone in the presence of hydrochloric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is often purified using advanced techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
(3-Carboxypropyl)trimethylammonium chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trimethylamine N-oxide (TMAO).
Reduction: It can be reduced to form gamma-butyrobetaine.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include halides, thiols, and amines.
Major Products Formed
Oxidation: Trimethylamine N-oxide (TMAO).
Reduction: Gamma-butyrobetaine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Carboxypropyl)trimethylammonium chloride has several scientific research applications, including:
Chemistry: It is used as a substrate in the study of carnitine transporters and metabolism.
Biology: It is used to study the role of gut microbiota in the metabolism of L-carnitine and its impact on cardiovascular health.
Medicine: It is investigated for its potential role in the development of arteriosclerosis and cardiovascular diseases.
Comparison with Similar Compounds
Similar Compounds
Gamma-butyrobetaine: A precursor to L-carnitine.
Trimethylamine N-oxide (TMAO): A metabolite implicated in cardiovascular diseases.
L-carnitine: A compound involved in fatty acid metabolism.
Uniqueness
(3-Carboxypropyl)trimethylammonium chloride is unique due to its role as an intermediary metabolite in the conversion of L-carnitine to TMAO. This makes it a valuable compound for studying the metabolic pathways and health impacts associated with L-carnitine and its metabolites .
Properties
CAS No. |
6249-56-5 |
---|---|
Molecular Formula |
C7H16ClNO2 |
Molecular Weight |
181.66 g/mol |
IUPAC Name |
4-(trimethylazaniumyl)butanoate;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-8(2,3)6-4-5-7(9)10;/h4-6H2,1-3H3;1H |
InChI Key |
GNRKTORAJTTYIW-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CCCC(=O)O.[Cl-] |
Canonical SMILES |
C[N+](C)(C)CCCC(=O)[O-].Cl |
Pictograms |
Irritant |
Synonyms |
3-Carboxy-N,N,N-trimethyl-1-propanaminium Chloride; (3-Carboxypropyl)trimethylammonium Chloride; (3-Carboxypropyl)trimethylammonium Chloride; N-Trimethyl-γ-aminobutyric Acid Chloride; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q2: Can (3-Carboxypropyl)trimethylammonium chloride be utilized to modify the properties of natural polymers for applications beyond drug delivery? []
A2: Yes, research demonstrates that this compound can be successfully employed to functionalize cellulose, another natural polymer. [] The study showcased the synthesis of fluorescent cellulose derivatives incorporating this compound. The cationic nature of this group facilitates the adsorption of the modified cellulose onto pulp fibers through an ion exchange mechanism. This modification enabled the development of fluorescent pulp fibers with potential applications in various fields, including paper-based diagnostics and optoelectronics.
Q3: Are there any structural analogs of this compound with varying aliphatic chain lengths, and do these variations impact their functional properties? []
A3: Research indicates the synthesis of structural analogs of this compound with different aliphatic chain lengths connecting the photoactive groups to the cellulose backbone. [] These variations in chain length were found to directly influence the adsorption efficiency of the modified cellulose onto pulp fibers. This highlights the significant role of structural modifications in tailoring the properties and functionalities of materials designed for specific applications.
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